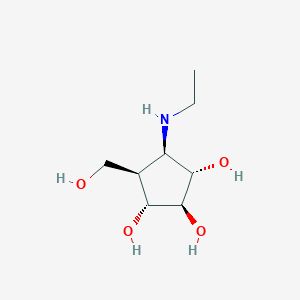
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol is a complex organic compound characterized by a cyclopentane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol likely involves multiple steps, including:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the ethylamino group through reductive amination or nucleophilic substitution.
Hydroxymethylation: Addition of a hydroxymethyl group using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production would involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, high-pressure conditions, and advanced catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound’s structure suggests potential interactions with biological molecules, making it useful in biochemical research.
Medicine
Drug development: The presence of multiple functional groups makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
Functional group diversity: The combination of hydroxyl, amino, and ethyl groups in a single molecule is relatively unique.
The specific arrangement of functional groups may confer unique properties, making it valuable in various fields.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-9-5-4(3-10)6(11)8(13)7(5)12/h4-13H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
AAIVEZRVVOCFHJ-SHGPDSBTSA-N |
Isomeric SMILES |
CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
CCNC1C(C(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

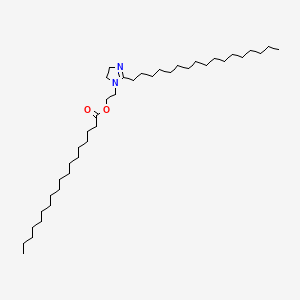
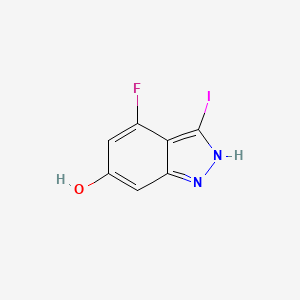

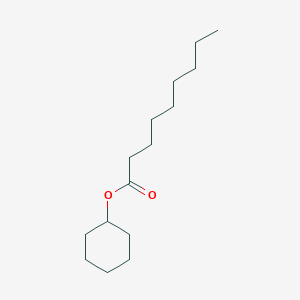
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
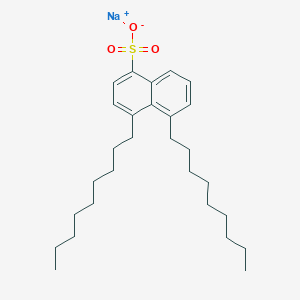
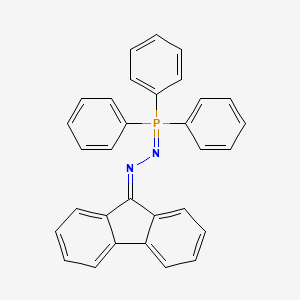

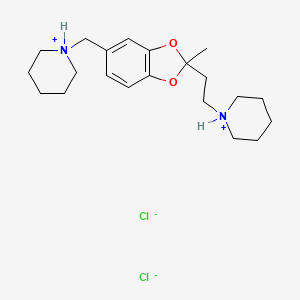
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
